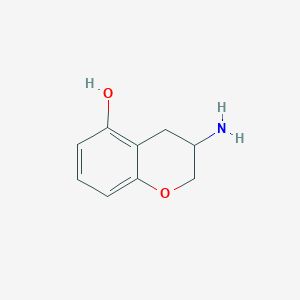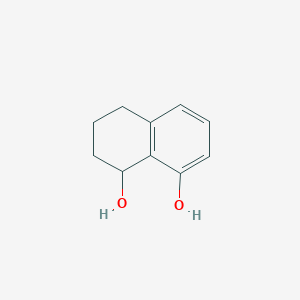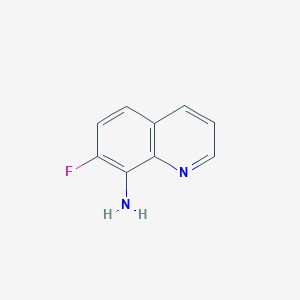
Octahydro-1H-indene-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Octahydro-1H-indene-1,2-diol is a chemical compound with the molecular formula C9H16O2 It is a derivative of indene, characterized by the presence of two hydroxyl groups attached to the first and second carbon atoms of the octahydroindene ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Octahydro-1H-indene-1,2-diol typically involves the hydrogenation of indene derivatives. One common method is the catalytic hydrogenation of indene in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction proceeds through the addition of hydrogen atoms to the double bonds of the indene ring, resulting in the formation of the octahydroindene structure. Subsequent hydroxylation of the octahydroindene intermediate can be achieved using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4) to introduce the hydroxyl groups at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors equipped with efficient catalysts and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or crystallization to isolate the desired product from reaction byproducts and impurities.
化学反应分析
Types of Reactions
Octahydro-1H-indene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7).
Reduction: The compound can be reduced to form the corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium dichromate (K2Cr2O7) in sulfuric acid.
Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol.
Substitution: Thionyl chloride (SOCl2) for halogenation or sodium hydride (NaH) for nucleophilic substitution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives or other substituted compounds.
科学研究应用
Octahydro-1H-indene-1,2-diol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用机制
The mechanism of action of Octahydro-1H-indene-1,2-diol depends on its specific application and the molecular targets involved. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The hydroxyl groups play a crucial role in these interactions, as they can form hydrogen bonds and participate in other non-covalent interactions with target molecules.
相似化合物的比较
Octahydro-1H-indene-1,2-diol can be compared with other similar compounds, such as:
Indane-1,3-dione: A versatile building block used in biosensing, bioactivity, and photopolymerization applications.
1H-Isoindole-1,3(2H)-dione: Known for its pharmacological actions and potential therapeutic applications.
The uniqueness of this compound lies in its specific structure and the presence of hydroxyl groups, which confer distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C9H16O2 |
|---|---|
分子量 |
156.22 g/mol |
IUPAC 名称 |
2,3,3a,4,5,6,7,7a-octahydro-1H-indene-1,2-diol |
InChI |
InChI=1S/C9H16O2/c10-8-5-6-3-1-2-4-7(6)9(8)11/h6-11H,1-5H2 |
InChI 键 |
RJEXDQOKTTYHAZ-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2C(C1)CC(C2O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(7-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B11918638.png)


![2H-Naphtho[2,3-C][1,2]oxazete](/img/structure/B11918651.png)



![(R)-8-azaspiro[4.5]decan-1-amine](/img/structure/B11918668.png)



![(S)-Spiro[2.5]octane-1-carboxamide](/img/structure/B11918694.png)

![1,6-Dimethyl-5,6-dihydro-1H-pyrazolo[3,4-c]pyridin-7(4H)-one](/img/structure/B11918706.png)
